Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-
Overview
Description
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- is a heterocyclic compound that features a pyridazine ring substituted with diphenyl and pyrimidinyl-piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can yield pyridazine derivatives . The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
Pyridazine, 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of pyridazine, diphenyl, and pyrimidinyl-piperazinyl groups makes it a versatile scaffold for drug design and material science applications .
Properties
CAS No. |
874657-90-6 |
---|---|
Molecular Formula |
C24H22N6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4,6-diphenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C24H22N6/c1-3-8-19(9-4-1)21-18-22(20-10-5-2-6-11-20)27-28-23(21)29-14-16-30(17-15-29)24-25-12-7-13-26-24/h1-13,18H,14-17H2 |
InChI Key |
YUGRWLHLWREHAP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CC=N5 |
Key on ui other cas no. |
874657-90-6 |
Synonyms |
4,6-diphenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine MW01-5-188WH |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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